2-(Benzyloxy)-5-nitrobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the second position and a nitro group at the fifth position
Scientific Research Applications
2-(Benzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of various functionalized compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Future Directions
The future directions for the study of “2-(Benzyloxy)-5-nitrobenzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound have been reported . Further studies on the Wittig rearrangement of such systems could also be of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(benzyloxy)-5-nitrobenzoic acid.
Reduction: Formation of 2-(benzyloxy)-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound useful in different research and industrial applications.
Comparison with Similar Compounds
- 2-(Benzyloxy)benzaldehyde
- 2-(Benzyloxy)-5-aminobenzaldehyde
- 2-(Benzyloxy)-4-nitrobenzaldehyde
Comparison: 2-(Benzyloxy)-5-nitrobenzaldehyde is unique due to the specific positioning
Properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMKSIYWHANRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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